2-Bromo-1-methyl-1H-imidazole hydrochloride (2-Bromo-1-methylimidazole hydrochloride) finds use as a building block in organic synthesis for the creation of more complex molecules. One application is the synthesis of N-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine through a C-N coupling reaction with p-anisidine []. This demonstrates the ability of 2-Bromo-1-methyl-1H-imidazole hydrochloride to participate in reactions that form carbon-nitrogen bonds.
2-Bromo-1-methyl-1H-imidazole hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 161.00 g/mol. It is a derivative of imidazole, characterized by the presence of a bromine atom at the second position and a methyl group at the first position of the imidazole ring. This compound is known for its crystalline structure and exhibits properties such as a density of approximately 1.7 g/cm³ and a boiling point of 235.6 °C at atmospheric pressure .
The reactivity of 2-Bromo-1-methyl-1H-imidazole hydrochloride primarily involves nucleophilic substitution reactions, where the bromine atom can be replaced by various nucleophiles. This property makes it a valuable intermediate in organic synthesis. For instance, treatment with amines can yield substituted imidazoles, while reactions with thiols can lead to thioether derivatives. The compound's ability to participate in electrophilic aromatic substitutions also allows for further functionalization of the imidazole ring.
2-Bromo-1-methyl-1H-imidazole hydrochloride has been studied for its biological activities, particularly in the field of medicinal chemistry. It exhibits antimicrobial properties and has shown potential as an antifungal agent. Additionally, its derivatives have been explored for their activity against various cancer cell lines, indicating possible applications in cancer therapeutics . The compound's interaction with biological systems highlights its significance as a pharmacological agent.
Synthesis of 2-Bromo-1-methyl-1H-imidazole hydrochloride can be achieved through various methods:
The applications of 2-Bromo-1-methyl-1H-imidazole hydrochloride are diverse:
Interaction studies have focused on understanding how 2-Bromo-1-methyl-1H-imidazole hydrochloride interacts with various biological targets, including enzymes and receptors. Its derivatives have been assessed for their inhibitory effects on specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders . Furthermore, studies have indicated that this compound may influence cell signaling pathways, making it a candidate for further investigation in drug development.
Several compounds share structural similarities with 2-Bromo-1-methyl-1H-imidazole hydrochloride. These include:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 2-Bromo-1H-imidazole | 16681-56-4 | 0.91 |
| 2,4,5-Tribromo-1-methylimidazole | 1003-91-4 | 0.72 |
| 1-Methylimidazole | 616-47-7 | 0.70 |
| 2-Methylimidazole | 693-98-1 | 0.68 |
| 4-Bromo-1-methylimidazole | 23328-88-3 | 0.67 |
What sets 2-Bromo-1-methyl-1H-imidazole hydrochloride apart from these similar compounds is its specific bromination pattern and methyl substitution on the imidazole ring, which enhances its reactivity and biological activity compared to other imidazoles. This unique structure contributes to its distinct pharmacological properties and potential applications in various fields .
2-Bromo-1-methyl-1H-imidazole hydrochloride represents a brominated imidazole derivative in its hydrochloride salt form, with the molecular formula C4H5BrN2·HCl [1] [2]. The compound consists of a five-membered heterocyclic imidazole ring bearing a bromine substituent at the 2-position and a methyl group at the 1-position, combined with hydrochloric acid to form the corresponding hydrochloride salt [1] [3]. The molecular weight of this salt form is 197.46 g/mol, which includes both the organic base component and the inorganic hydrochloride component [1] [2].
The molecular composition encompasses four carbon atoms, six hydrogen atoms (including the additional hydrogen from the hydrochloride), one bromine atom, two nitrogen atoms, and one chlorine atom from the salt formation [1] [4]. This salt formation significantly alters the physical and chemical properties compared to the free base form, particularly affecting solubility characteristics and crystalline structure [5].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C4H5BrN2·HCl | [1] |
| Molecular Weight | 197.46 g/mol | [1] [2] |
| Base Component | C4H5BrN2 | [1] |
| Salt Component | HCl | [1] |
The structural architecture of 2-bromo-1-methyl-1H-imidazole hydrochloride is characterized by a planar five-membered imidazole ring system with specific geometric parameters [6] [7]. The imidazole ring maintains essential planarity with maximum deviations typically less than 0.004 Å from the mean plane, which is consistent with the aromatic character of the heterocyclic system [7]. The nitrogen atoms within the ring contribute to the electron delocalization that stabilizes the aromatic structure [6].
The bromine substituent at the 2-position introduces significant steric and electronic effects on the molecular geometry . The carbon-bromine bond length typically measures approximately 1.9 Å, and the bromine atom influences the electron density distribution within the imidazole ring through both inductive and resonance effects [9]. The methyl group attached to the nitrogen-1 position adopts a geometry that minimizes steric interactions with adjacent ring atoms [10] [9].
The molecular geometry exhibits specific bond angles characteristic of the imidazole ring system, with the nitrogen-carbon-carbon angles approximating 108-112 degrees and the carbon-nitrogen-carbon angles around 105-107 degrees [6]. These geometric parameters reflect the sp2 hybridization of the ring atoms and the aromatic electron distribution [11] [7].
The salt formation introduces additional structural considerations, as the protonation typically occurs at the non-substituted nitrogen atom (N-3), creating a positive charge that affects the overall molecular geometry and intermolecular interactions [5] [12]. This protonation leads to slight modifications in bond lengths and angles compared to the neutral free base form [5].
The crystallographic properties of 2-bromo-1-methyl-1H-imidazole hydrochloride reveal important structural information about the solid-state arrangement and packing characteristics [3] [13]. The compound exhibits a melting point range of 224-226°C, indicating strong intermolecular interactions within the crystal lattice [3] [13]. This elevated melting point compared to the free base form reflects the ionic character introduced by salt formation and the resulting enhanced lattice energy [4] [13].
The crystal packing is dominated by hydrogen bonding interactions between the protonated imidazole nitrogen and the chloride anion [14] [5]. These interactions create a three-dimensional network that stabilizes the crystal structure and contributes to the observed thermal stability [13]. The bromine substituent participates in additional intermolecular interactions, including halogen bonding and van der Waals contacts with adjacent molecules [15].
Storage conditions for the crystalline material require cold temperatures, typically below 2°C, to maintain structural integrity and prevent decomposition [4] [13]. The compound demonstrates hygroscopic tendencies, necessitating storage under controlled humidity conditions to prevent moisture uptake that could affect the crystal structure [5].
| Crystallographic Parameter | Value | Reference |
|---|---|---|
| Melting Point | 224-226°C | [3] [13] |
| Storage Temperature | 2°C | [4] |
| Crystal Form | Solid | [3] |
| Color | White to off-white | [4] |
2-Bromo-1-methyl-1H-imidazole hydrochloride exists as a white to off-white crystalline powder at room temperature [1]. The compound maintains its solid state under normal atmospheric conditions and exhibits the characteristic appearance of a fine crystalline material typical of imidazole hydrochloride salts. The crystalline nature of the compound contributes to its stability during storage and handling.
The solubility characteristics of 2-Bromo-1-methyl-1H-imidazole hydrochloride demonstrate typical behavior for imidazole hydrochloride salts. The compound exhibits slight solubility in water [2] [1], which is enhanced compared to the free base form due to the ionic nature of the hydrochloride salt. The compound shows good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane [1], making it suitable for various synthetic applications. This solubility profile is consistent with the amphiphilic nature of the molecule, containing both hydrophilic (imidazolium and chloride ions) and hydrophobic (bromine and methyl substituents) components.
The melting point of 2-Bromo-1-methyl-1H-imidazole hydrochloride has been determined to be 224-226°C [3] [4]. This relatively high melting point indicates strong intermolecular interactions within the crystal lattice, likely involving hydrogen bonding between the imidazolium cation and chloride anion, as well as π-π stacking interactions between imidazole rings. The narrow melting point range suggests high purity of the compound and well-defined crystal structure.
Thermal stability studies indicate that 2-Bromo-1-methyl-1H-imidazole hydrochloride is stable under recommended temperatures and pressures [5]. The compound exhibits good thermal stability up to its melting point, beyond which decomposition occurs. The boiling point is reported as 267.8°C at 760 mmHg [4], though decomposition typically occurs before reaching this temperature. Upon thermal decomposition, the compound produces carbon oxides, hydrogen bromide, hydrogen chloride, and nitrogen oxides [5], which are typical decomposition products for brominated imidazole hydrochlorides.
The UV-visible absorption characteristics of 2-Bromo-1-methyl-1H-imidazole hydrochloride are expected to follow patterns observed in related imidazolium compounds. Based on studies of imidazolium-based ionic liquids, the compound likely exhibits absorption peaks at approximately 160 nm and 210 nm [6] [7]. The shorter wavelength absorption (160 nm) corresponds to π→π* transitions within the imidazole ring system, while the longer wavelength absorption (210 nm) is attributed to n→π* transitions involving the nitrogen lone pairs. The presence of the bromine substituent may cause slight bathochromic shifts compared to unsubstituted imidazole derivatives.
The infrared spectrum of 2-Bromo-1-methyl-1H-imidazole hydrochloride displays characteristic absorption bands consistent with its molecular structure. Key features include C-H stretching vibrations from both aromatic and aliphatic components, N-H stretching from the protonated imidazole ring, and C-Br stretching vibrations. The imidazole ring system contributes characteristic bands in the fingerprint region, including ring breathing modes and C=N stretching vibrations [8]. The hydrochloride salt formation results in additional bands associated with N-H···Cl⁻ hydrogen bonding interactions.
¹H NMR spectroscopy reveals characteristic signals for the aromatic protons of the imidazole ring and the N-methyl substituent. The chemical shifts are influenced by the protonation state of the imidazole ring in the hydrochloride salt form. The aromatic protons typically appear in the range of 7-9 ppm, with the exact positions dependent on the electronic effects of the bromine substituent and the charged nature of the imidazolium system [9].
¹³C NMR spectroscopy shows characteristic signals for the imidazole carbon atoms, with the C-2 position typically appearing around 135 ppm [9], which is characteristic of imidazole derivatives. The methyl carbon appears in the aliphatic region, while the carbon bearing the bromine substituent shows the expected downfield shift due to the electron-withdrawing effect of bromine.
The acid-base properties of 2-Bromo-1-methyl-1H-imidazole hydrochloride are governed by the amphoteric nature of the imidazole ring system [10] [11]. The free base form exhibits a predicted pKa value of 3.83±0.25 [12], which is significantly lower than unsubstituted imidazole (pKa ≈ 7.0) [10] [11] due to the electron-withdrawing effect of the bromine substituent. This electron-withdrawing effect stabilizes the conjugate base, making the compound more acidic than the parent imidazole.
As a hydrochloride salt, the compound exists predominantly in the protonated imidazolium form under normal conditions. The imidazole ring can still function as both an acid (pKa ≈ 14.5 for N-H deprotonation) [13] [11] and a base, though the basicity is significantly reduced compared to unsubstituted imidazole due to the combined effects of N-methylation and bromine substitution.
2-Bromo-1-methyl-1H-imidazole hydrochloride demonstrates good chemical stability under normal conditions [5]. The compound should be stored at 2-8°C in airtight containers [3] to maintain optimal stability. The substance is stable in the absence of strong oxidizing agents, which are identified as incompatible materials [5].
The compound exhibits sensitivity to light and should be protected from direct sunlight during transport and storage [1]. Moisture sensitivity requires storage in airtight containers to prevent hydrolysis or other moisture-related degradation processes. Under these controlled conditions, the compound maintains its integrity with a reported shelf life of 24 months [1].
2-Bromo-1-methyl-1H-imidazole hydrochloride exhibits characteristic reactivity patterns typical of brominated imidazole derivatives. The compound can undergo nucleophilic substitution reactions at the bromine position, where the bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides . This reactivity makes it a valuable synthetic intermediate for the preparation of diversely substituted imidazole derivatives.
The imidazole ring system can participate in electrophilic aromatic substitution reactions, though the presence of the electron-withdrawing bromine substituent reduces the electron density of the ring, making it less reactive toward electrophiles compared to unsubstituted imidazole. The compound can also undergo oxidation reactions to form imidazole N-oxides and reduction reactions to remove the bromine substituent .
The hydrochloride salt form enhances the compound's stability and handling properties while maintaining the essential reactivity of the imidazole core. The ionic nature of the salt facilitates purification and crystallization processes, making it suitable for pharmaceutical and research applications where high purity is required.
Table 1. Physical and Chemical Properties of 2-Bromo-1-methyl-1H-imidazole hydrochloride
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₆BrClN₂ | ChemicalBook, Chemsrc |
| Molecular Weight (g/mol) | 197.46 | ChemicalBook, Chemsrc |
| CAS Number | 913836-21-2 | Multiple sources |
| Physical State | Solid | NBInno, ChemicalBook |
| Appearance | White to off-white crystalline powder | NBInno |
| Melting Point (°C) | 224-226 | ChemicalBook, Chemsrc |
| Boiling Point (°C) | 267.8 at 760 mmHg | Chemsrc |
| Solubility in Water | Slight solubility | Multiple sources |
| Storage Temperature | 2-8°C (Keep Cold) | ChemicalBook |
| pKa (predicted for free base) | 3.83±0.25 | ChemicalBook |
Table 2. Spectroscopic Characteristics of 2-Bromo-1-methyl-1H-imidazole hydrochloride
| Spectroscopic Method | Characteristic Features | Reference Range/Notes |
|---|---|---|
| UV-Visible Absorption | Absorption peaks at ~160 nm and ~210 nm | Based on imidazolium compound studies |
| Infrared Spectroscopy | C-H stretch, N-H stretch, C-Br stretch, imidazole ring vibrations | Typical imidazole IR features |
| ¹H NMR | Aromatic protons, N-methyl group signals | Chemical shifts depend on protonation state |
| ¹³C NMR | Imidazole carbon signals, methyl carbon | C-2 position ~135 ppm |
Table 3. Stability and Reactivity Profile of 2-Bromo-1-methyl-1H-imidazole hydrochloride
| Condition/Parameter | Description/Effect | Reference |
|---|---|---|
| Storage Conditions | Store at 2-8°C in airtight container | ChemicalBook, AK Scientific |
| Chemical Stability | Stable under normal conditions | AK Scientific SDS |
| Incompatible Materials | Strong oxidizing agents | AK Scientific SDS |
| Hazardous Decomposition Products | Carbon oxides, hydrogen bromide, hydrogen chloride, nitrogen oxides | AK Scientific SDS |
| Reactivity Patterns | Nucleophilic substitution, electrophilic aromatic substitution | Based on imidazole chemistry |